An In-depth Technical Guide to 1,2-Bis(dicyclohexylphosphino)ethane (DCPE): Properties, Structure, and Applications
An In-depth Technical Guide to 1,2-Bis(dicyclohexylphosphino)ethane (DCPE): Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(dicyclohexylphosphino)ethane, commonly abbreviated as DCPE, is a chelating diphosphine ligand with significant applications in coordination chemistry and catalysis. Its bulky cyclohexyl substituents and the ethane (B1197151) backbone confer unique steric and electronic properties to its metal complexes, influencing their reactivity and selectivity. This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and characterization of DCPE, with a focus on its role in facilitating key chemical transformations. Detailed experimental protocols and a visualization of a representative catalytic cycle are included to support researchers in its practical application.
Core Properties and Structure
DCPE is a white to off-white crystalline solid at room temperature and is soluble in many common organic solvents.[1] Its structure consists of two dicyclohexylphosphino groups linked by an ethylene (B1197577) bridge. This bidentate nature allows it to form stable chelate rings with transition metals, a key feature in its catalytic activity.
Physicochemical Properties
A summary of the key physicochemical properties of DCPE is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₆H₄₈P₂ | [2][3] |
| Molecular Weight | 422.61 g/mol | [3] |
| Melting Point | 92.5-98 °C | [4][5] |
| Appearance | White to off-white powder or crystals | [3][4] |
| Solubility | Soluble in nonpolar organic solvents | [1] |
| CAS Number | 23743-26-2 | [2] |
Structural Characteristics
The molecular structure of DCPE features two phosphorus atoms, each bonded to two cyclohexyl groups and one carbon atom of the ethane backbone. The bulky cyclohexyl groups create a sterically hindered environment around the metal center in its complexes, which can be advantageous for promoting specific catalytic pathways.
The crystal structure of DCPE has been determined in various metal complexes. For instance, in a palladium complex, DCPE acts as a chelating ligand, forming an approximately square planar geometry around the palladium ion.
Experimental Protocols
Synthesis of 1,2-Bis(dicyclohexylphosphino)ethane (DCPE)
Several synthetic routes to DCPE have been reported. Below are two common methods.
Method 1: From Dicyclohexylphosphine (B1630591) and 1,2-Dibromoethane (B42909)
This method involves the reaction of dicyclohexylphosphine with 1,2-dibromoethane.
-
Materials: Dicyclohexylphosphine, 1,2-dibromoethane, cesium hydroxide (B78521) monohydrate, anhydrous N,N-dimethylformamide (DMF), activated molecular sieves (4 Å), dichloromethane (B109758) (DMC), distilled water, anhydrous sodium sulfate, benzene (B151609).
-
Procedure:
-
To a suspension of activated molecular sieves (1.0 g) in anhydrous DMF (16.6 ml) in a nitrogen atmosphere, add cesium hydroxide monohydrate (360 mg, 2.14 mmol).
-
Add dicyclohexylphosphine (0.43 ml, 2.14 mmol) to the mixture and stir at room temperature for 1 hour to form a dark reddish-orange solution.
-
Slowly add 1,2-dibromoethane (0.11 ml, 1.29 mmol) to the solution, which will cause it to turn white.
-
Allow the reaction to proceed for 49 hours at room temperature.
-
Add 60 ml of distilled water to the reaction mixture.
-
Extract the aqueous layer three times with 60 ml of DMC.
-
Combine the organic layers, wash three times with distilled water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum.
-
Recrystallize the resulting solid from benzene to obtain air-sensitive white crystals of DCPE.
-
Method 2: Three-Step Process from Diorganochlorophosphines
This procedure involves the formation of a bisphosphinite intermediate, followed by a rearrangement and reduction.[1]
-
Step 1: Formation of Bisphosphinite: React chlorodicyclohexylphosphine (B95532) with ethylene glycol in the presence of triethylamine (B128534) in a THF solution at room temperature. This yields the bisphosphinite R₂POCH₂CH₂OPR₂ (where R = cyclohexyl) in high yield.
-
Step 2: Michaelis-Arbuzov Type Rearrangement: Heat the resulting bisphosphinite intermediate to induce a rearrangement to the corresponding bis(phosphine oxide).
-
Step 3: Reduction: Reduce the bis(phosphine oxide) using a reducing agent such as trichlorosilane (B8805176) to yield 1,2-bis(dicyclohexylphosphino)ethane.
Characterization
Standard analytical techniques are used to confirm the identity and purity of the synthesized DCPE.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR and ³¹P NMR spectra should be acquired to confirm the structure. The purity can often be determined by integration of the NMR signals.[3]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should be consistent with the structure of DCPE.[4]
-
-
Mass Spectrometry (MS):
-
The molecular weight can be confirmed by techniques such as GC-MS.[2]
-
-
Melting Point Analysis:
Applications in Catalysis
DCPE is a widely used ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions. Its steric bulk and electron-donating nature enhance the catalytic activity of metals like palladium and nickel.
Cross-Coupling Reactions
DCPE is an effective ligand for various cross-coupling reactions, including Suzuki-Miyaura and nickel-catalyzed couplings. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, where a ligand like DCPE plays a crucial role, is depicted below. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Caption: Generalized catalytic cycle for a cross-coupling reaction.
In this cycle, "L" represents a ligand such as DCPE. The bulky nature of DCPE can facilitate the reductive elimination step and stabilize the active catalytic species.
Safety and Handling
DCPE is an air-sensitive and moisture-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It is classified as a hazardous substance, causing skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
1,2-Bis(dicyclohexylphosphino)ethane is a valuable and versatile diphosphine ligand with a significant role in modern synthetic chemistry. Its well-defined structure and properties make it an excellent choice for a variety of catalytic applications, particularly in the formation of carbon-carbon bonds. The detailed experimental protocols and understanding of its role in catalytic cycles provided in this guide are intended to facilitate its effective use by researchers in the fields of chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Bis(dicyclohexylphosphino)ethane | C26H48P2 | CID 534202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Bis(dicyclohexylphosphino)ethane | Ethylenebis(dicyclohexylphosphine) | C26H48P2 - Ereztech [ereztech.com]
- 4. 1,2-Bis(dicyclohexylphosphino)ethane, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 363850010 [thermofisher.com]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
